2-(Dioctylamino)ethanol
Description
2-(Dioctylamino)ethanol is a tertiary amino alcohol characterized by two octyl chains attached to a nitrogen atom, which is further bonded to a hydroxyethyl group. Amino alcohols with varying alkyl chain lengths (e.g., methyl, ethyl, butyl, octyl) exhibit distinct physicochemical behaviors, influencing their industrial and scientific applications. For example, longer alkyl chains (e.g., octyl) enhance lipophilicity, making such compounds suitable for membrane studies or surfactant applications .
Properties
CAS No. |
5345-94-8 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-(dioctylamino)ethanol |
InChI |
InChI=1S/C18H39NO/c1-3-5-7-9-11-13-15-19(17-18-20)16-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3 |
InChI Key |
BIFHTUIYFKXCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Diethylamino)ethanol
2-(Dibutylamino)ethanol
2-(Dimethylamino)ethanol
Di-8-ANEPPS (Related Dioctylamino Compound)
- Structure: Contains a dioctylamino group linked to a naphthalene-pyridinium fluorophore .
- Molecular Weight : 592.88 g/mol .
- Key Property : High molar extinction coefficient (ε ≥37,000 M⁻¹cm⁻¹ at 498 nm) for fluorescence applications .
Comparative Data Table
Key Findings
- Alkyl Chain Impact : Longer chains (e.g., octyl) increase lipophilicity (LogP) and molecular weight, enhancing suitability for lipid membrane interactions . Shorter chains (methyl, ethyl) favor hydrophilic applications like drug synthesis or CO₂ capture .
- Toxicity Trends : Dibutyl and diethyl analogs exhibit higher acute toxicity compared to dimethyl, likely due to intermediate solubility that facilitates biological uptake . Dioctyl’s low volatility may reduce inhalation risks but raises environmental persistence concerns.
- Industrial Utility : Smaller analogs dominate pharmaceuticals and resins, while larger analogs (e.g., dioctyl) are niche in advanced material sciences .
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